![molecular formula C9H10N2O B1292028 4-Amino-5-methylisoindolin-1-one CAS No. 348165-76-4](/img/structure/B1292028.png)
4-Amino-5-methylisoindolin-1-one
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Overview
Description
4-Amino-5-methylisoindolin-1-one, also known as cariprazine, is a novel antipsychotic drug. It has a molecular weight of 162.19 and a molecular formula of C9H10N2O .
Chemical Reactions Analysis
Indole derivatives, which include 4-Amino-5-methylisoindolin-1-one, have been found to have diverse biological activities. They have been used in reactions with primary amines, leading to various cyclic products .Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione heterocycles, which include 4-Amino-5-methylisoindolin-1-one, have gained significant attention for their potential use in pharmaceutical synthesis . Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives can unlock their potential as therapeutic agents .
Herbicides
These compounds have also found applications in the field of agriculture as herbicides . Their unique chemical structure and reactivity make them effective in controlling unwanted plant growth .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 give these compounds unique color properties, making them useful as colorants and dyes .
Polymer Additives
N-isoindoline-1,3-diones are used as additives in polymers . They can enhance the properties of the polymer, such as its durability, flexibility, and resistance to environmental factors .
Organic Synthesis
These compounds play a crucial role in organic synthesis . Their diverse chemical reactivity makes them valuable intermediates in the synthesis of complex organic molecules .
Photochromic Materials
N-isoindoline-1,3-diones have applications in the development of photochromic materials . These materials change color in response to light, and the unique properties of N-isoindoline-1,3-diones make them suitable for this application .
Antiviral Activity
Indole derivatives, including 4-Amino-5-methylisoindolin-1-one, have shown promising antiviral activity . They bind with high affinity to multiple receptors, making them potential candidates for the development of new antiviral drugs .
Anti-inflammatory and Anticancer Activity
Indole derivatives have demonstrated anti-inflammatory and anticancer activities . Their ability to interact with various biological targets makes them potential therapeutic agents for treating inflammation and cancer .
Mechanism of Action
- D2R is involved in various physiological processes, including motor control, mood regulation, and cognition .
- The partial agonist activity allows cariprazine to stabilize D2R in a specific conformation, leading to a balanced modulation of dopamine signaling .
- Cariprazine’s binding to D2R affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
properties
IUPAC Name |
4-amino-5-methyl-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCSXVTGZMZRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-methylisoindolin-1-one |
Synthesis routes and methods
Procedure details
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